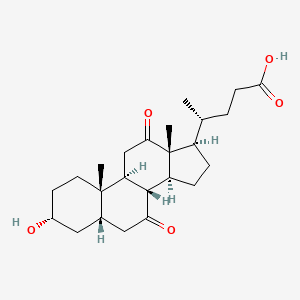

3-Hydroxy-7,12-diketocholanoic acid

Vue d'ensemble

Description

L'acide 7,12-dicétolithocholique est un dérivé d'acide biliaire de formule chimique C24H36O5Ce composé est remarquable pour son rôle dans le métabolisme des acides biliaires et ses activités biologiques potentielles, notamment ses effets anti-inflammatoires .

Applications De Recherche Scientifique

7,12-Diketolithocholic acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of bile acid metabolism and as a starting material for the synthesis of other bile acid derivatives.

Biology: The compound is studied for its role in regulating lipid metabolism and its potential anti-inflammatory effects.

Medicine: Research has shown that 7,12-Diketolithocholic acid may have therapeutic potential in treating conditions related to bile acid metabolism, such as cholestasis.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Safety and Hazards

When handling 3-Hydroxy-7,12-diketocholanoic acid, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers The synthesis of 7- and 12-hydroxy- and 7,12-dihydroxy-3-keto-5 beta-cholan acids were prepared in satisfactory yields protecting the 3-keto group as dimethyl ketal and subsequent reduction with sodium borohydride of the corresponding 7- and 12-oxo functionalities .

Mécanisme D'action

Target of Action

3-Hydroxy-7,12-diketocholanoic acid is a bile acid derivative . The primary targets of this compound are not explicitly mentioned in the available resources. Bile acids typically interact with various receptors and enzymes involved in their synthesis and metabolism.

Biochemical Pathways

This compound plays a significant role in research focused on the metabolism and function of bile acids . It is particularly useful in studies investigating the complex pathways of bile acid synthesis and degradation .

Analyse Biochimique

Biochemical Properties

3-Hydroxy-7,12-diketocholanoic acid is involved in various biochemical reactions, particularly those related to bile acid metabolism. It interacts with several enzymes, including bile acid-CoA:amino acid N-acyltransferase, which is crucial for the conjugation of bile acids. This interaction facilitates the conversion of bile acids into more water-soluble forms, aiding in their excretion. Additionally, this compound interacts with proteins such as albumin, which helps in its transport through the bloodstream .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall metabolic state of the cell. Furthermore, this compound can impact cell signaling pathways related to inflammation and apoptosis, highlighting its potential role in cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and transport. Additionally, this compound can inhibit or activate enzymes involved in bile acid metabolism, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate bile acid metabolism without causing significant adverse effects. At higher doses, it may induce toxicity, leading to liver damage and other adverse effects. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acid synthesis and degradation. It interacts with enzymes such as bile acid-CoA ligase and bile acid-CoA:amino acid N-acyltransferase, which are crucial for the conjugation and excretion of bile acids. These interactions can affect metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed with the help of specific transporters and binding proteins. Albumin, for instance, plays a key role in its transport through the bloodstream. Additionally, this compound can interact with bile acid transporters in the liver, facilitating its uptake and excretion .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches the appropriate cellular compartments for its activity. The subcellular localization of this compound is crucial for its function in bile acid metabolism and cellular signaling .

Méthodes De Préparation

L'acide 7,12-dicétolithocholique peut être synthétisé par l'oxydation de l'acide lithocholique dans des conditions spécifiques. Le processus d'oxydation implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome. Les conditions de réaction doivent être soigneusement contrôlées pour obtenir le produit souhaité sans sur-oxydation .

Dans les milieux industriels, la production d'acide 7,12-dicétolithocholique peut impliquer des méthodes plus évolutives et plus efficaces. Ces méthodes incluent souvent l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'acide 7,12-dicétolithocholique subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir les groupes dicétone en groupes hydroxyle, formant des dérivés dihydroxy.

Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme le borohydrure de sodium et des agents oxydants comme le permanganate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la Recherche Scientifique

L'acide 7,12-dicétolithocholique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude du métabolisme des acides biliaires et comme matière première pour la synthèse d'autres dérivés d'acides biliaires.

Biologie : Le composé est étudié pour son rôle dans la régulation du métabolisme lipidique et ses effets anti-inflammatoires potentiels.

Médecine : La recherche a montré que l'acide 7,12-dicétolithocholique peut avoir un potentiel thérapeutique dans le traitement des affections liées au métabolisme des acides biliaires, telles que la cholestase.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés bioactifs

Mécanisme d'Action

Le mécanisme d'action de l'acide 7,12-dicétolithocholique implique son interaction avec diverses cibles et voies moléculaires. On pense qu'il module le métabolisme lipidique en influençant l'activité des enzymes impliquées dans la synthèse et la dégradation des acides biliaires. De plus, ses effets anti-inflammatoires sont censés être médiés par l'inhibition des cytokines pro-inflammatoires et l'activation des voies anti-inflammatoires .

Comparaison Avec Des Composés Similaires

L'acide 7,12-dicétolithocholique peut être comparé à d'autres dérivés d'acides biliaires tels que l'acide lithocholique, l'acide cholique et l'acide désoxycholique. Bien que ces composés partagent une structure commune d'acide biliaire, l'acide 7,12-dicétolithocholique est unique en raison de la présence de deux groupes céto aux positions 7 et 12. Cette différence structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour des applications de recherche et industrielles spécifiques .

Des composés similaires comprennent :

- Acide lithocholique

- Acide cholique

- Acide désoxycholique

- Acide ursodeoxycholique

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJMPFLJJCSTB-FQBQTYDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965969 | |

| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-33-9 | |

| Record name | Reductodehydrocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-7,12-diketocholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)

![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)

![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)